molecular formula C12H8Cl2 B022184 2,6-Dichlorobiphenyl CAS No. 33146-45-1

2,6-Dichlorobiphenyl

Cat. No. B022184
CAS RN: 33146-45-1
M. Wt: 223.09 g/mol
InChI Key: IYZWUWBAFUBNCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-dichlorobiphenyl and its derivatives involves multi-step reactions, including chlorination, carbonylation, and coupling processes. The synthesis of related compounds, such as the (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, showcases a reaction sequence that produces intermediates with defined structures, confirmed by spectroscopic methods like NMR, EPR, and magnetic susceptibility measurements, indicating the complexity and precision required in synthesizing these chlorinated biphenyls (Carilla et al., 1996).

Molecular Structure Analysis

The molecular structure of 2,6-dichlorobiphenyl derivatives is characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and X-ray diffraction. These analyses reveal intricate details about the compounds' geometries, such as bond lengths, angles, and conformational structures, contributing to understanding their chemical reactivity and physical properties. For instance, the single-crystal X-ray diffraction technique provides insight into the crystalline structure and molecular interactions within the compounds (Kumar et al., 2016).

Chemical Reactions and Properties

Chlorinated biphenyls like 2,6-dichlorobiphenyl undergo various chemical reactions, including dechlorination under specific conditions, which has been studied for environmental remediation purposes. The reactivity towards dechlorination, as well as the formation of radicals and other intermediates, highlights the compounds' chemical versatility and the influence of chlorine substituents on their chemical behavior (Nishiwaki et al., 1979).

Physical Properties Analysis

The physical properties of 2,6-dichlorobiphenyl and its derivatives, such as solubility, melting point, and vapor pressure, are critical for understanding their environmental fate and behavior. These properties are influenced by the molecular structure, particularly the presence and position of chlorine atoms, which affect the compounds' polarity, hydrophobicity, and overall stability.

Chemical Properties Analysis

The chemical properties of 2,6-dichlorobiphenyl, including its reactivity, stability, and interaction with other substances, are determined by its molecular structure and the presence of chlorine substituents. Studies on the synthesis and structural characterization of related compounds provide valuable insights into the electronic structure, potential for radical formation, and susceptibility to chemical transformations, which are crucial for assessing their environmental impact and potential applications in material science and organic synthesis.

Scientific Research Applications

  • Environmental Science and Pollution Research

    • Summary of the Application : The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) when biphenyl was used as the carbon source .
    • Methods of Application : The bacterium was grown on succinate and biphenyl was used as the carbon source . The transformation of OH-2,5-DCBs was correlated with the expression of genes of the biphenyl pathway .
    • Results or Outcomes : The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs . This study provides evidence that PCB-degrading bacteria are capable of transforming hydroxylated derivatives of PCBs .
  • Organic Chemistry

    • Summary of the Application : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .
    • Methods of Application : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
    • Results or Outcomes : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .
  • Environmental Science and Pollution Research

    • Summary of the Application : The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) and 2,4,6-trichlorobiphenyl (2,4,6-TCB) when biphenyl was used as the carbon source .
    • Methods of Application : The bacterium was grown on succinate and biphenyl was used as the carbon source . The transformation of OH-2,5-DCBs and OH-2,4,6-TCBs was correlated with the expression of genes of the biphenyl pathway .
    • Results or Outcomes : The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs . This study provides evidence that PCB-degrading bacteria are capable of transforming hydroxylated derivatives of PCBs .
  • Applied Microbiology and Biotechnology

    • Summary of the Application : Biphenyl-2,3-dioxygenase attack on 2,2′- or 2,4′-dichlorobiphenyl gave rise to virtually quantitative ortho-dechlorination of these congeners by hydroxylation at the chlorinated carbon 2 and its unsubstituted neighbor .
    • Methods of Application : The reaction was carried out using biphenyl-2,3-dioxygenase .
    • Results or Outcomes : The study showed that biphenyl-2,3-dioxygenase can be used for the ortho-dechlorination of dichlorobiphenyls .
  • Environmental Science and Pollution Research

    • Summary of the Application : The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was capable of transforming hydroxylated derivatives of 2,5-dichlorobiphenyl (2,5-DCB) and 2,4,6-trichlorobiphenyl (2,4,6-TCB) when biphenyl was used as the carbon source .
    • Methods of Application : The bacterium was grown on succinate and biphenyl was used as the carbon source . The transformation of OH-2,5-DCBs and OH-2,4,6-TCBs was correlated with the expression of genes of the biphenyl pathway .
    • Results or Outcomes : The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of OH-2,5-DCBs . This study provides evidence that PCB-degrading bacteria are capable of transforming hydroxylated derivatives of PCBs .
  • Applied Microbiology and Biotechnology

    • Summary of the Application : Biphenyl-2,3-dioxygenase attack on 2,2′- or 2,4′-dichlorobiphenyl gave rise to virtually quantitative ortho-dechlorination of these congeners by hydroxylation at the chlorinated carbon 2 and its unsubstituted neighbor .
    • Methods of Application : The reaction was carried out using biphenyl-2,3-dioxygenase .
    • Results or Outcomes : The study showed that biphenyl-2,3-dioxygenase can be used for the ortho-dechlorination of dichlorobiphenyls .

Safety And Hazards

2,6-Dichlorobiphenyl is considered hazardous. It may cause an allergic skin reaction, and it is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

1,3-dichloro-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZWUWBAFUBNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038313
Record name 2,6-Dichlorobiphenyl
Source EPA DSSTox
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobiphenyl

CAS RN

33146-45-1
Record name PCB 10
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Record name 2,6-Dichlorobiphenyl
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Record name 2,6-Dichlorobiphenyl
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Record name 2,6-Dichlorobiphenyl
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Record name 2,6-DICHLOROBIPHENYL
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Synthesis routes and methods

Procedure details

Copper(I) iodide (19 mg, 0.1 mmol), iodobenzene (204 mg, 1.0 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), 1,3-dichlorobenzene (220 mg, 1.5 mmol), tBuOLi (160 mg, 2.0 mmol), and DMPU (0.5 mL), 125° C., 12 hours. After column chromatography (hexanes) 40 mg (18%) of a colorless oil was obtained.
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
J Rezek, T Macek, J Doubsky, M Mackova - Chemosphere, 2012 - Elsevier
The hairy root culture of black nightshade (Solanum nigrum) SNC-9O was exposed to 2,2′-dichlorobiphenyl (PCB 4) and 2,6-dichlorobiphenyl (PCB 10) to follow the metabolites …
Number of citations: 17 www.sciencedirect.com
M Al-Sheikhly, J Silverman, P Neta… - Environmental science & …, 1997 - ACS Publications
Polychlorinated biphenyls (PCBs) appear as environmental pollutants in various phases. Aqueous media polluted with such compounds may potentially be detoxified by electron beam …
Number of citations: 63 pubs.acs.org
P Kumar, M Mohammadi, JF Viger, D Barriault… - Journal of molecular …, 2011 - Elsevier
The biphenyl dioxygenase of Burkholderia xenovorans LB400 is a multicomponent Rieske-type oxygenase that catalyzes the dihydroxylation of biphenyl and many polychlorinated …
Number of citations: 54 www.sciencedirect.com
L Gómez-Gil, P Kumar, D Barriault, JT Bolin… - Journal of …, 2007 - Am Soc Microbiol
Biphenyl dioxygenase (BPDO) catalyzes the aerobic transformation of biphenyl and various polychlorinated biphenyls (PCBs). In three different assays, BPDO B356 from Pandoraea …
Number of citations: 68 journals.asm.org
J Li, J Min, Y Wang, W Chen, Y Kong… - Applied and …, 2020 - Am Soc Microbiol
Biphenyl dioxygenase (BPDO), which is a Rieske-type oxygenase (RO), catalyzes the initial dioxygenation of biphenyl and some polychlorinated biphenyls (PCBs). In order to enhance …
Number of citations: 9 journals.asm.org
AW Boyle, CK Blake, WA Price… - Applied and …, 1993 - Am Soc Microbiol
We have employed a method of enrichment that allows us to significantly increase the rate of reductive polychlorinated biphenyl (PCB) dechlorination. This method shortens the time …
Number of citations: 46 journals.asm.org
LD Field, S Sternhell, AS Tracey - Journal of the American …, 1977 - ACS Publications
The ground-state torsional angles between the planes of the benzene rings in 2', 6'-dihalogenated derivatives of 4-bromobiphenyl were determined from the NMR spectra of these …
Number of citations: 34 pubs.acs.org
K Furukawa, N Tomizuka… - Applied and …, 1979 - Am Soc Microbiol
Of 36 pure isomers (chlorine numbers 1 to 5) of polychlorinated biphenyls examined, 23 compounds were metabolized by Alcaligenes sp. strain Y42, and 33 compounds were …
Number of citations: 388 journals.asm.org
T Nishiwaki, M Usui, K Anda, M Hida - Bulletin of the Chemical Society …, 1979 - journal.csj.jp
2,4,6-Trichlorobiphenyl and seven other chlorobiphenyls have been photolyzed in both alkaline and neutral 2-propanol in order to investigate the reactivity and selectivity towards …
Number of citations: 38 www.journal.csj.jp
D Schmelling, D Poster, M Chaychian, P Neta… - Radiation Physics and …, 1998 - Elsevier
We have investigated the removal from water of heavy metals and chelated heavy metal compounds using electron beam and gamma radiation. Parameter analyses include the effect …
Number of citations: 40 www.sciencedirect.com

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